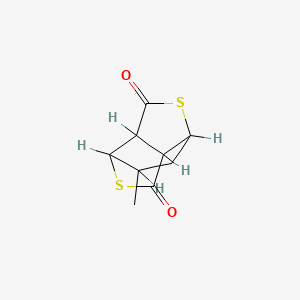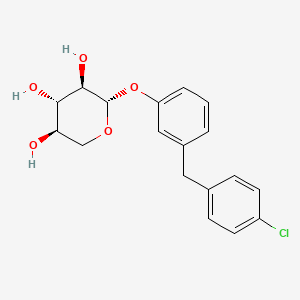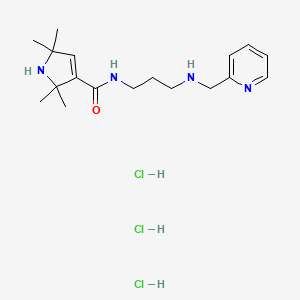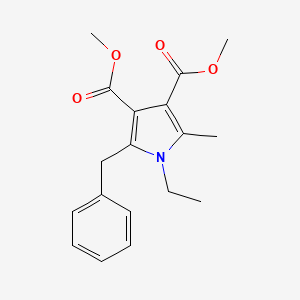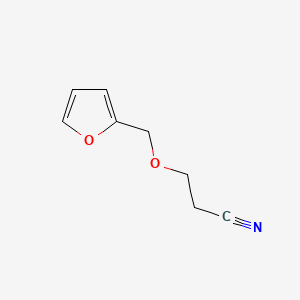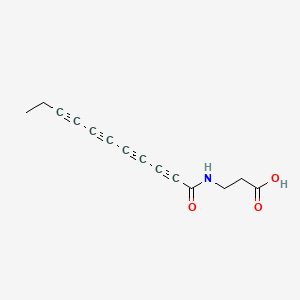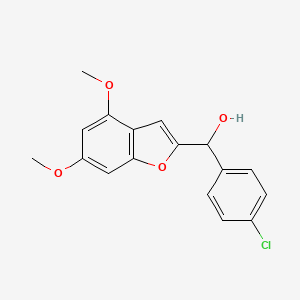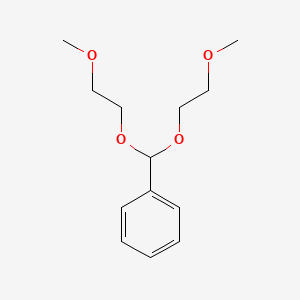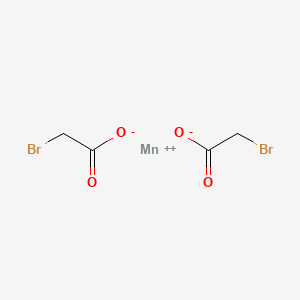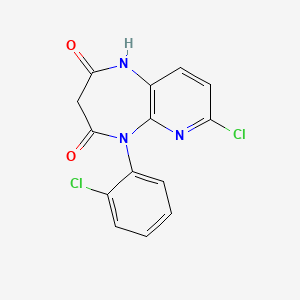
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide is a chemical compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrido-diazepine core with chloro substituents on the phenyl and pyrido rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido-diazepine core, followed by the introduction of chloro substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods aim to optimize reaction conditions to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.
Aplicaciones Científicas De Investigación
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one 4-oxide include other diazepines with different substituents or structural modifications. Examples include:
- 7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one
- 5-(2-Chlorophenyl)-1,3-dihydro-2H-pyrido(3,2-b)-1,4-diazepin-2-one
Uniqueness
The uniqueness of this compound lies in its specific chloro substituents and the presence of the 4-oxide group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
42785-23-9 |
|---|---|
Fórmula molecular |
C14H9Cl2N3O2 |
Peso molecular |
322.1 g/mol |
Nombre IUPAC |
7-chloro-5-(2-chlorophenyl)-1H-pyrido[2,3-b][1,4]diazepine-2,4-dione |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-8-3-1-2-4-10(8)19-13(21)7-12(20)17-9-5-6-11(16)18-14(9)19/h1-6H,7H2,(H,17,20) |
Clave InChI |
ABFSJKJZYUNTMF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(N=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





